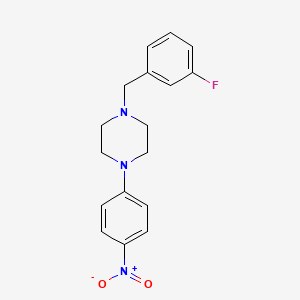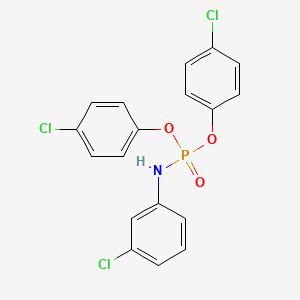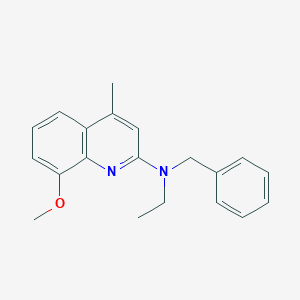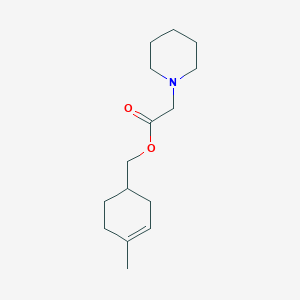![molecular formula C17H28N2O B4989021 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, also known as MPAPE, is a compound that has been studied for its potential use in treating various neurological disorders.
Mécanisme D'action
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is believed to work by modulating the activity of the dopamine and serotonin systems in the brain. It has been shown to increase the release of dopamine and serotonin, as well as to inhibit the reuptake of these neurotransmitters. This leads to an increase in their availability in the brain, which may help to alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, as well as to increase the activity of certain enzymes that are involved in the synthesis of these neurotransmitters. It has also been shown to have antioxidant and anti-inflammatory effects, which may help to protect the brain from damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol in lab experiments is that it has been shown to have a high degree of selectivity for the dopamine and serotonin systems in the brain. This makes it a useful tool for studying the activity of these systems and for developing new treatments for neurological disorders. One limitation is that 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol is a relatively new compound, and more research is needed to fully understand its potential uses and limitations.
Orientations Futures
There are a number of future directions for research on 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol. One area of focus is on developing new treatments for neurological disorders, such as Parkinson's disease, depression, and anxiety. Another area of focus is on understanding the biochemical and physiological effects of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, and how it interacts with other compounds in the brain. Finally, there is a need for more research on the safety and efficacy of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol, particularly in clinical trials.
Méthodes De Synthèse
The synthesis of 2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol involves the reaction of 1-phenylethanol with N-methyl-4-piperidone in the presence of sodium borohydride and potassium carbonate. The reaction is carried out in anhydrous ethanol at room temperature, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol has been studied for its potential use in treating various neurological disorders, including Parkinson's disease, depression, and anxiety. It has been shown to have neuroprotective effects and to increase the levels of dopamine and serotonin in the brain.
Propriétés
IUPAC Name |
2-[methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-3-11-19-12-9-16(10-13-19)18(2)14-17(20)15-7-5-4-6-8-15/h4-8,16-17,20H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWDJFZIQMPNKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N(C)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-(1-propylpiperidin-4-yl)amino]-1-phenylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B4989029.png)